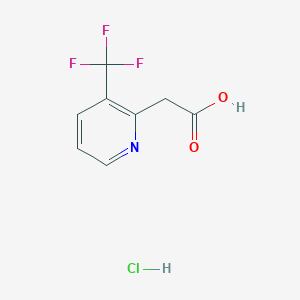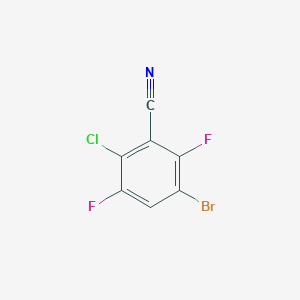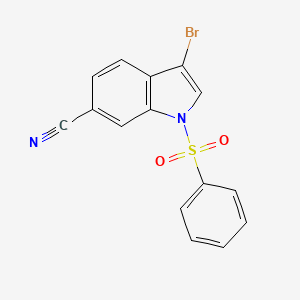
3-Methyl-2-phenyl-1H-indol-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-phenyl-1H-indol-1-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The structure of this compound consists of an indole core with a methyl group at the 3-position and a phenyl group at the 2-position, along with a hydroxyl group at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-1H-indol-1-ol can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine with 3-methyl-2-phenylpropanal in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity. Methanesulfonic acid is often used as the acid catalyst, and the reaction is carried out under reflux conditions in methanol .
化学反应分析
Types of Reactions
3-Methyl-2-phenyl-1H-indol-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 1-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form 3-Methyl-2-phenyl-1H-indole.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 3-Methyl-2-phenyl-1H-indole-1-one.
Reduction: 3-Methyl-2-phenyl-1H-indole.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
3-Methyl-2-phenyl-1H-indol-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-2-phenyl-1H-indol-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Indole: The parent compound of the indole family.
3-Methylindole: Similar structure but lacks the phenyl group at the 2-position.
2-Phenylindole: Similar structure but lacks the methyl group at the 3-position.
Uniqueness
3-Methyl-2-phenyl-1H-indol-1-ol is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties compared to other indole derivatives .
属性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
1-hydroxy-3-methyl-2-phenylindole |
InChI |
InChI=1S/C15H13NO/c1-11-13-9-5-6-10-14(13)16(17)15(11)12-7-3-2-4-8-12/h2-10,17H,1H3 |
InChI 键 |
XKBWUQVBBLEGSV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C2=CC=CC=C12)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


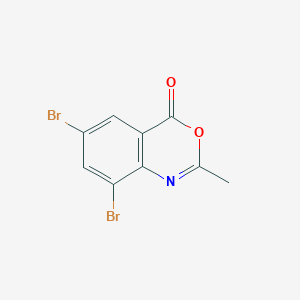
![tert-Butyl 5-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13669218.png)
![Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13669221.png)
![Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate](/img/structure/B13669226.png)


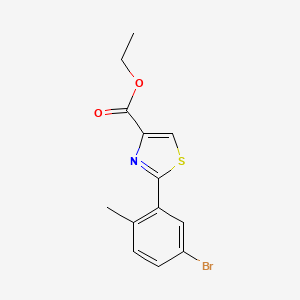
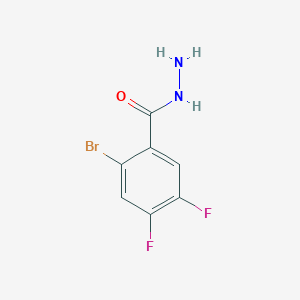
![4-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13669252.png)
